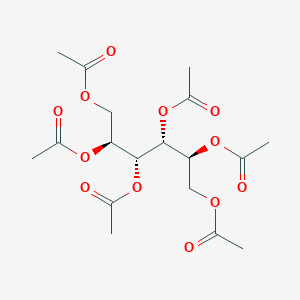

L-Iditol hexaacetate

Description

Properties

IUPAC Name |

[(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVBTKVPPOFGAT-WNRNVDISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of L-Iditol Hexaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Iditol hexaacetate is the fully acetylated derivative of L-iditol, a naturally occurring sugar alcohol. As a chiral molecule, its stereochemistry plays a crucial role in its physical and biological properties. This guide provides a comprehensive overview of the physical properties of this compound, synthesis protocols, and characterization techniques, offering valuable insights for its application in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for its handling, characterization, and application in various scientific contexts.

| Property | Value | Source(s) |

| IUPAC Name | [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | [1] |

| Synonyms | 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol | [1] |

| CAS Number | 13443-46-4 | [1] |

| Molecular Formula | C₁₈H₂₆O₁₂ | [1] |

| Molecular Weight | 434.39 g/mol | [1] |

| Appearance | White to off-white crystalline solid (expected) | Inferred from related compounds |

| Melting Point | 98-101 °C | |

| Boiling Point | 466.8 °C at 760 mmHg (Predicted) | ChemSpider |

| Density | 1.25 g/cm³ (Predicted) | ChemSpider |

| Specific Rotation ([α]D) | +33.6° (c=1, chloroform) |

Synthesis of this compound

The most common method for the synthesis of this compound is the per-O-acetylation of L-iditol using an excess of an acetylating agent, such as acetic anhydride, often in the presence of a catalyst.

Experimental Protocol: Acetylation using Acetic Anhydride and Pyridine

This protocol is a standard and effective method for the complete acetylation of polyols like L-iditol. Pyridine acts as both a solvent and a catalyst, scavenging the acetic acid byproduct.

Materials:

-

L-Iditol

-

Acetic Anhydride (freshly distilled)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Toluene

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve L-iditol (1.0 equivalent) in anhydrous pyridine.

-

Acetylation: Cool the solution to 0 °C using an ice bath. Slowly add an excess of acetic anhydride (at least 6.0 equivalents, one for each hydroxyl group) to the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Quenching: Carefully quench the reaction by the slow addition of methanol to consume any remaining acetic anhydride.

-

Work-up:

-

Dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

To remove residual pyridine, co-evaporate the residue with toluene several times.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

-

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Optical Rotation

As a chiral molecule, this compound rotates plane-polarized light. The specific rotation is a key physical constant used to confirm the enantiomeric purity of the compound. The reported specific rotation for this compound is +33.6° when measured in chloroform at a concentration of 1 g/100 mL.[1]

Solubility

The solubility of acetylated sugar alcohols is influenced by the degree of acetylation. Generally, as the number of polar hydroxyl groups are replaced by less polar acetyl groups, the solubility in non-polar organic solvents increases, while solubility in water decreases. This compound is expected to be soluble in a range of organic solvents such as chloroform, dichloromethane, and ethyl acetate. Peracetylated sugars have also been shown to be soluble in liquid and supercritical carbon dioxide.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the acetyl protons and the protons on the carbon backbone. The acetyl protons will appear as sharp singlets in the region of δ 2.0-2.2 ppm. The protons on the carbon backbone will appear as a complex multiplet pattern in the region of δ 3.5-5.5 ppm due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetyl groups around δ 170 ppm. The methyl carbons of the acetyl groups will appear around δ 20-21 ppm. The carbons of the iditol backbone will resonate in the region of δ 60-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic absorption bands of the ester functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1750 cm⁻¹, corresponding to the stretching vibration of the carbonyl group in the acetate esters.

-

C-O Stretch: Strong absorption bands are also expected in the region of 1200-1250 cm⁻¹ due to the C-O stretching of the ester linkage.

-

C-H Stretch: Absorption bands corresponding to the C-H stretching of the alkyl groups will be observed in the region of 2850-3000 cm⁻¹.

-

Absence of O-H Stretch: A key indicator of complete acetylation is the absence of a broad absorption band in the region of 3200-3600 cm⁻¹, which would correspond to the O-H stretching of hydroxyl groups.

Caption: Characterization workflow for this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Forsyth, S. A., MacFarlane, D. R., Thomson, R. J., & von Itzstein, M. (2002). Rapid, clean, and mild O-acetylation of alcohols and carbohydrates in an ionic liquid.

- Robyt, J. F. (2012). Essentials of carbohydrate chemistry. Springer Science & Business Media.

- Haines, A. H. (1981). Relative reactivities of hydroxyl groups in carbohydrates. Advances in carbohydrate chemistry and biochemistry, 39, 13-70.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

-

PubMed. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. [Link]

Sources

An In-Depth Technical Guide to L-Iditol Hexaacetate: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Iditol hexaacetate is a fully acetylated derivative of L-iditol, a naturally occurring sugar alcohol. As a member of the C6-alditol family, L-iditol possesses a unique stereochemical arrangement that, when derivatized, presents a valuable chiral building block for asymmetric synthesis. This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development. The acetylation of the hydroxyl groups in L-iditol to form this compound alters its physical and chemical properties, rendering it more soluble in organic solvents and amenable to a wider range of chemical transformations. This makes it a versatile synthon for the introduction of chirality in complex molecules.

Chemical Structure and Stereochemistry of this compound

The fundamental structure of this compound is derived from its parent molecule, L-iditol. Understanding the stereochemistry of L-iditol is crucial to appreciating the three-dimensional arrangement of this compound.

L-Iditol:

L-iditol is a hexitol, a six-carbon sugar alcohol, with the molecular formula C6H14O6.[1] Its systematic IUPAC name is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol. The stereochemical descriptors (2S, 3R, 4R, 5S) define the specific spatial orientation of the hydroxyl groups along the carbon chain. This particular arrangement of chiral centers is what distinguishes L-iditol from its other alditol isomers, such as D-sorbitol (D-glucitol) and D-mannitol.

This compound:

In this compound, all six hydroxyl groups of L-iditol have been esterified with acetic acid, resulting in the formation of acetate esters. The molecular formula of this compound is C18H26O12, and its IUPAC name is [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate.[2] The acetylation process does not alter the underlying stereochemistry of the carbon backbone. Therefore, the stereochemical integrity of the parent L-iditol is preserved in its hexaacetate derivative.

The structure of this compound can be visualized as a six-carbon chain with acetate groups attached at each carbon. The specific stereochemistry dictates the "up" or "down" orientation of these acetate groups relative to the plane of the carbon backbone.

Caption: 2D representation of this compound highlighting the stereochemistry.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the peracetylation of L-iditol. A common and effective method involves the use of acetic anhydride in the presence of a base catalyst, such as pyridine, or a solid catalyst. The following protocol is a representative procedure for the synthesis and purification of this compound.

Experimental Protocol: Peracetylation of L-Iditol

This protocol is based on established methods for the acetylation of sugar alcohols.

Materials:

-

L-Iditol

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Instrumentation:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve L-iditol (1.0 equivalent) in anhydrous pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material. Cool the solution to 0 °C in an ice bath with stirring.

-

Acetylation: Slowly add acetic anhydride (a slight excess, typically 6.6 to 7.2 equivalents to ensure complete reaction with all six hydroxyl groups) to the cooled solution. The addition should be done dropwise to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting L-iditol spot is no longer visible.

-

Work-up:

-

Cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of water or methanol.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the pure product.

-

Characterization: The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical Properties and Spectroscopic Characterization

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₁₂ | [2] |

| Molecular Weight | 434.39 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | General knowledge |

| CAS Number | 13443-46-4 | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound is complex due to the presence of multiple, similar proton environments. The spectrum will typically show a series of multiplets in the region of 3.5-5.5 ppm corresponding to the protons on the carbon backbone (H-1 to H-6). Several sharp singlets will be observed around 2.0-2.2 ppm, corresponding to the methyl protons of the six acetate groups.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the six carbons of the iditol backbone in the range of 60-80 ppm. The carbonyl carbons of the acetate groups will appear further downfield, typically between 169-171 ppm. The methyl carbons of the acetate groups will be found upfield, around 20-21 ppm.

-

FT-IR: The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the functional groups present. Key peaks include a strong C=O stretching vibration for the ester carbonyl groups around 1740-1750 cm⁻¹, and C-O stretching vibrations for the ester linkages in the 1200-1250 cm⁻¹ region. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the parent L-iditol is a key indicator of complete acetylation.

Applications in Research and Drug Development

The unique stereochemistry and functionality of this compound make it a valuable tool for researchers and scientists, particularly in the field of drug development.

Chiral Building Block in Asymmetric Synthesis:

The primary application of this compound is as a chiral synthon. The defined stereocenters of the L-iditol backbone can be used to introduce chirality into new molecules in a predictable manner. The acetate groups can serve as protecting groups for the hydroxyl functions, which can be selectively deprotected to allow for further chemical modifications. This strategy is employed in the synthesis of complex, biologically active molecules where specific stereoisomers are required for therapeutic efficacy. The synthesis of natural products and their analogues often relies on such chiral pool starting materials.[3]

Scaffold for Novel Therapeutics:

The L-iditol backbone can serve as a scaffold for the development of new therapeutic agents. By attaching various pharmacophores to the deprotected hydroxyl groups, a library of compounds can be synthesized and screened for biological activity. The rigid, yet flexible, nature of the six-carbon chain can present appended functional groups in specific spatial orientations, which can be crucial for binding to biological targets such as enzymes and receptors.

Drug Delivery Systems:

Acetylated carbohydrates have been explored for their potential in drug delivery systems.[4] The lipophilic nature of this compound, compared to the hydrophilic L-iditol, could be advantageous for encapsulating and delivering hydrophobic drugs. The ester linkages are potentially susceptible to enzymatic or hydrolytic cleavage in vivo, which could allow for the controlled release of a conjugated drug molecule. While specific studies on this compound in this context are limited, the general principles of using acetylated sugar alcohols as drug carriers suggest a promising area for future research.

Conclusion

This compound is a chemically versatile and stereochemically defined molecule with significant potential in organic synthesis and drug development. Its straightforward synthesis from the naturally occurring L-iditol, combined with its unique three-dimensional structure, makes it an attractive chiral building block for the construction of complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of synthons like this compound in providing access to specific stereoisomers will undoubtedly increase. Further research into its applications, particularly in the development of novel therapeutics and advanced drug delivery systems, is warranted.

References

-

PubChem. L-Iditol. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ResearchGate. Acetylated starch-based biodegradable materials with potential biomedical applications as drug delivery systems. [Link]

-

MDPI. Indium Triflate Catalyzed Peracetylation of Carbohydrates. [Link]

-

PubMed. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. [Link]

-

MDPI. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. [Link]

-

PubMed Central (PMC). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. [Link]

-

MDPI. Sugar Alcohols as Crosslinking Delay Additives for Fracturing Fluids. [Link]

-

PubMed Central (PMC). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. [Link]

-

PubMed. Biopharmaceutics Aspects of Sugar Alcohols: Implementation of Patient-Centricity in Pharmaceutical Development and Clinical Use. [Link]

- Google P

-

MDPI. The Synthesis of Bio-Based Michael Donors from Tall Oil Fatty Acids for Polymer Development. [Link]

-

ResearchGate. Synthesis of 1,4:3,6-Dianhydro-2,5-Diamino-2,5-dideoxy -L-Iditol as a New Optical Active Core. [Link]

-

PubMed. Acetylated Starch Nanocrystals: Preparation and Antitumor Drug Delivery Study. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of L-Iditol Hexaacetate from L-Sorbose

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of L-iditol hexaacetate, a valuable chiral building block, starting from the readily available ketose, L-sorbose. The synthesis is presented as a robust two-step process: the stereoselective reduction of L-sorbose to L-iditol, followed by the per-acetylation of the resulting hexitol. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from the stereochemical implications of hydride reduction to the practical considerations for purification and characterization. We present detailed, self-validating protocols that include in-process controls and rigorous analytical confirmation of the final product. The guide is structured to empower researchers with both the theoretical knowledge and the practical expertise required to successfully execute and adapt this synthesis for applications in medicinal chemistry and materials science.

Introduction: Strategic Importance and Synthetic Overview

L-iditol is a naturally occurring hexitol, or sugar alcohol, that serves as a valuable chiral scaffold in chemical synthesis.[1] Its per-acetylated derivative, this compound, offers enhanced stability and solubility in organic solvents, rendering it an ideal intermediate for further functionalization or for the isolation and purification of L-iditol itself.[2] The applications of such chiral polyols are extensive, ranging from the development of novel polymers to their use as precursors for complex, biologically active molecules.[3]

The strategic choice of L-sorbose as the starting material is a cornerstone of this synthetic approach. L-sorbose is a large-scale industrial intermediate, primarily used in the Reichstein process for the synthesis of Vitamin C (L-ascorbic acid).[4][5][6] Its commercial availability and relatively low cost make it an economically attractive precursor for high-value chiral products.

The synthetic transformation is logically divided into two primary stages:

-

Reduction: The ketone functional group at the C2 position of L-sorbose is reduced to a secondary alcohol. This reaction is the critical stereochemistry-determining step.

-

Acetylation: The six hydroxyl groups of the resulting L-iditol are converted to acetate esters, yielding the final product, this compound.

This guide will provide a detailed exploration of the mechanistic basis for these transformations, a step-by-step protocol for their execution, and a robust strategy for the purification and definitive characterization of the target compound.

Theoretical Framework & Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. This section details the causality behind the chosen reagents and conditions.

Step 1: Reduction of L-Sorbose to L-Iditol

The conversion of the C2 ketone of L-sorbose into a hydroxyl group creates a new stereocenter. Consequently, this reduction can yield two C2 epimers: L-iditol and D-sorbitol (also known as D-glucitol).

Causality of Reagent Selection: Sodium Borohydride (NaBH₄)

Sodium borohydride is the reagent of choice for this transformation for several key reasons:

-

Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones.[7] It does not affect other functional groups present in more complex molecules, which is a crucial feature in carbohydrate chemistry. Unlike more potent hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents such as water and ethanol, which are ideal for dissolving sugars.

-

Stereoselectivity: The approach of the hydride nucleophile to the carbonyl carbon is governed by steric and electronic factors. In the case of L-sorbose, the existing stereocenters on the carbohydrate backbone influence the facial selectivity of the hydride attack, leading to a diastereomeric mixture of L-iditol and D-sorbitol. While catalytic hydrogenation can also be employed, the NaBH₄ reduction is often more convenient for laboratory-scale synthesis and avoids the need for high-pressure equipment.[8]

-

Operational Simplicity: NaBH₄ reactions are typically straightforward to set up and run at ambient or sub-ambient temperatures, requiring simple aqueous work-up procedures.[9][10]

The reduction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of L-sorbose. The resulting alkoxide is then protonated by the solvent during the work-up to yield the final alcohol. The ratio of L-iditol to D-sorbitol is dependent on the specific reaction conditions, but a mixture is invariably formed.

Step 2: Acetylation of L-Iditol to this compound

The direct isolation of L-iditol from the aqueous reaction mixture and its separation from the D-sorbitol byproduct can be challenging due to the high polarity and crystallinity issues of polyols.[2] A highly effective strategy is to convert the entire crude mixture of sugar alcohols into their non-polar hexaacetate derivatives. This transformation serves two purposes:

-

Facilitates Purification: The resulting this compound and D-sorbitol hexaacetate have significantly different chromatographic properties, allowing for efficient separation via silica gel chromatography.

-

Product Stabilization: The acetate groups protect the hydroxyls, rendering the molecule stable and easily characterizable.

Reagent Rationale: Acetic Anhydride and Pyridine

The combination of acetic anhydride ((Ac)₂O) as the acetyl source and pyridine as a basic catalyst and solvent is a classic and highly effective method for per-acetylation.[11]

-

Acetic Anhydride: This is a powerful and inexpensive acetylating agent.

-

Pyridine: It serves multiple roles in the reaction. It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate. It also functions as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product. Finally, it serves as a convenient solvent for the polyol starting material.

The mechanism is a nucleophilic acyl substitution. The hydroxyl groups of L-iditol act as nucleophiles, attacking the electrophilic carbonyl carbon of the activated acetylating agent.[12]

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

-

L-Sorbose (≥99%)

-

Sodium Borohydride (NaBH₄) (≥98%)

-

Deionized Water

-

Dowex® 50WX8 hydrogen form resin (or equivalent strong acid cation exchange resin)

-

Pyridine (Anhydrous, ≥99.8%)

-

Acetic Anhydride (≥99%)

-

Dichloromethane (DCM) (ACS Grade)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Solvents for chromatography (Hexane, Ethyl Acetate - HPLC Grade)

Step-by-Step Synthesis of L-Iditol (Crude Mixture)

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-sorbose (10.0 g, 55.5 mmol) in deionized water (100 mL).

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

-

Reduction: In a separate beaker, dissolve sodium borohydride (2.10 g, 55.5 mmol) in cold deionized water (20 mL). Add this NaBH₄ solution dropwise to the cold L-sorbose solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

-

Quenching and Neutralization: Carefully quench the reaction by slowly adding Dowex® 50WX8 resin until the effervescence ceases and the pH of the solution is approximately 5-6. This step both neutralizes the solution and complexes the sodium ions.

-

Filtration and Evaporation: Filter the resin and wash it with a small amount of deionized water. Combine the filtrates and concentrate them under reduced pressure (rotary evaporator) to yield a viscous, colorless oil or a white solid. This crude product, a mixture of L-iditol and D-sorbitol, is used directly in the next step without further purification.

Step-by-Step Synthesis of this compound

-

Anhydrous Conditions: Place the crude polyol mixture from the previous step into a 250 mL round-bottom flask. Co-evaporate with anhydrous pyridine (2 x 20 mL) under reduced pressure to remove residual water.

-

Acetylation: Place the flask under a nitrogen atmosphere. To the crude solid, add anhydrous pyridine (60 mL) followed by slow, dropwise addition of acetic anhydride (35 mL, 371 mmol) via a dropping funnel. An exothermic reaction will occur; maintain the temperature below 30 °C using a cool water bath if necessary.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the polar baseline spot (polyol) and the appearance of a higher Rƒ product spot.

-

Work-up & Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of deionized water to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane (100 mL). Wash the organic layer sequentially with 1 M HCl (3 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil or semi-solid.

Purification and Characterization

The crude product is a mixture of diastereomeric hexaacetates. Separation is achieved by leveraging their different polarities.

Purification by Column Chromatography

-

Column Preparation: Pack a silica gel column using a slurry method with a suitable eluent system, such as a gradient of Hexane:Ethyl Acetate (starting from 4:1 and gradually increasing polarity to 2:1).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC. The two diastereomers should separate into distinct sets of fractions.

-

Isolation: Combine the fractions containing the pure this compound (typically the more polar isomer) and concentrate under reduced pressure to yield a white solid or crystalline material. Recrystallization from a solvent like methanol or ethanol can be performed for further purification.[2]

Characterization: A Self-Validating System

Confirming the identity and purity of the final product is essential.

-

¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation.[13] The ¹H NMR spectrum should show characteristic signals for the six acetate methyl groups (singlets around δ 2.0-2.2 ppm) and a complex pattern of multiplets for the sugar backbone protons.[14][15] The ¹³C NMR will show distinct signals for the acetate carbonyls (~170 ppm), methyl groups (~21 ppm), and the six carbons of the iditol backbone.

-

High-Resolution Mass Spectrometry (HRMS): This analysis will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+Na]⁺).[16]

-

Melting Point: A sharp and consistent melting point is a strong indicator of purity. The literature melting point for this compound is in the range of 70-73 °C.[2]

-

Optical Rotation ([α]D): Measurement of the specific rotation provides confirmation of the bulk enantiopurity of the sample.

Data Summary & Expected Results

The following table summarizes typical data expected from this synthesis.

| Parameter | Expected Value/Result | Purpose |

| Step 1 Yield | Quantitative (used crude) | Intermediate for next step |

| Step 2 Crude Yield | ~90-95% (combined isomers) | Initial reaction efficiency |

| Purified Yield | 35-45% (of this compound) | Overall process efficiency |

| Melting Point | 70-73 °C | Purity Assessment |

| ¹H NMR (CDCl₃) | δ ~5.4-5.0 (m), 4.3-4.1 (m), 2.2-2.0 (multiple s, 18H) | Structural Confirmation |

| HRMS (ESI-TOF) | C₁₈H₂₆O₁₂Na, [M+Na]⁺ calc: 457.1316, found: 457.13xx | Molecular Formula Confirmation |

Visualization of Synthetic Pathway and Workflow

Overall Synthetic Pathway

Caption: Two-step synthesis of this compound from L-sorbose.

Experimental Workflow

Caption: Detailed experimental workflow from reduction to final characterization.

Conclusion

The transformation of L-sorbose into this compound via a two-step reduction and acetylation protocol represents a reliable and scalable method for accessing this valuable chiral intermediate. The presented guide emphasizes the rationale behind experimental design, providing a robust framework for execution. The key to success lies in the strategic decision to acetylate the crude diastereomeric mixture of polyols, which vastly simplifies the purification process compared to the direct isolation of L-iditol. By adhering to the detailed protocols for synthesis, work-up, purification, and characterization, researchers can confidently produce high-purity this compound, ready for application in diverse fields of chemical R&D.

References

- Roquette Freres. (2010). Method for preparing L-iditol. U.S.

- Roquette Freres. (2009). Process for preparing l-iditol.

-

Gao, L., et al. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Bioresources and Bioprocessing. [Link]

- Roquette Freres. (2009). Process for the preparation of L-iditol.

-

Galbis, J. A., et al. (2000). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Journal of Organic Chemistry. [Link]

-

Wikipedia. L-iditol 2-dehydrogenase. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13393019, this compound. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Gullo, M., et al. (2006). L-Sorbose Production by Acidotolerant Acetic Acid Bacteria Isolated from Thailand Sources. Thai Journal of Biotechnology. [Link]

-

Abdel-Magid, A. F., et al. (1956). The Reduction of Sugars with Sodium Borohydride. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2014). ¹H-NMR spectra of mannitol and lactulose in D₂O. [Link]

-

Dadmehr, M., et al. (2014). Synthesis of 1,4:3,6-Dianhydro-2,5-Diamino-2,5-dideoxy -L-Iditol as a New Optical Active Core. ResearchGate. [Link]

-

Pearson Education. (2024). When D-glucose is reduced with sodium borohydride, optically acti.... [Link]

-

Lachenmeier, D. W., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5460044, L-Iditol. [Link]

- Pasanen, A. (2012). Acetylation of Chitosan. U.S.

-

Rampazzo, E., et al. (2017). Computational NMR spectroscopy of 205 Tl. ResearchGate. [Link]

-

Jo, J. H., et al. (2017). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. PubMed. [Link]

-

Maddila, S., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

-

T M, A., et al. (2023). Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena lobata. MDPI. [Link]

-

Lee, M., et al. (2019). Overcoming NADPH product inhibition improves D-sorbitol conversion to L-sorbose. Semantic Scholar. [Link]

-

Plou, F. J., et al. (2024). Tailoring the natural rare sugars D-tagatose and L-sorbose to produce novel functional carbohydrates. PubMed Central. [Link]

-

jOeCHEM. (2021). Reducing Sugars with NaBH4. [Link]

-

Zhang, X., et al. (2017). Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. PubMed Central. [Link]

Sources

- 1. L-Iditol | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7674381B2 - Method for preparing L-iditol - Google Patents [patents.google.com]

- 3. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]

- 9. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. US20120135911A1 - Acetylation of Chitosan - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound | C18H26O12 | CID 13393019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of L-Iditol Hexaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Iditol hexaacetate, a critical derivative in the chemistry of sugar alcohols. While not a widely utilized compound in its own right, its history is inextricably linked to the isolation and purification of L-Iditol, a molecule of interest in the food and pharmaceutical industries. This document will delve into the historical context of its discovery, its synthesis, physicochemical properties, and its pivotal role as a purification intermediate. Furthermore, we will explore the underlying chemical principles that make it an indispensable tool in the chemist's arsenal for manipulating and purifying polyols. Detailed experimental protocols, spectroscopic data, and visualizations are provided to offer a practical and in-depth resource for researchers in the field.

Introduction: The Challenge of L-Iditol

L-Iditol, a hexitol and the L-enantiomer of iditol, is a sugar alcohol with potential applications in the food industry as a sweetener and is a key intermediate in the synthesis of other valuable compounds[1]. It is a naturally occurring compound, found in some plants and is also a metabolite in various organisms, including humans and fungi[2]. The primary route to L-Iditol involves the reduction of L-sorbose, a readily available ketose. However, the direct isolation of pure, crystalline L-Iditol from the reaction mixture has historically proven to be a significant challenge. L-Iditol is highly soluble in water and other polar solvents, and its numerous hydroxyl groups lead to strong intermolecular hydrogen bonding, which hinders the formation of a well-defined crystal lattice. This purification bottleneck was a major obstacle in the early research and development of L-Iditol and its applications.

A Historical Perspective: The Emergence of a Solution

The early 20th century saw significant advancements in carbohydrate chemistry. The French chemist Gabriel Bertrand was a key figure in the study of sorbose and its derivatives. In his 1905 publication in the Bulletin de la Société Chimique de France, he described the preparation of "sorbierite" (an early name for L-Iditol) from the reduction of sorbose[1][3]. However, obtaining this new sugar alcohol in a pure, crystalline form was not straightforward.

Synthesis of this compound: A Practical Guide

The synthesis of this compound is a classic example of the peracetylation of a polyol. The most common method involves the use of acetic anhydride as the acetylating agent and a base, such as pyridine or sodium acetate, as a catalyst.

Chemical Transformation

The overall reaction involves the esterification of the six hydroxyl groups of L-Iditol with acetic anhydride to form this compound and acetic acid as a byproduct.

Caption: Synthesis of this compound from L-Iditol.

Detailed Experimental Protocol

This protocol is a synthesized method based on established procedures for the acetylation of sugar alcohols.

Materials:

-

L-Iditol

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Methanol (for crystallization)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve L-Iditol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of L-Iditol).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (at least 6.0 equivalents, a slight excess is recommended) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously add cold water or methanol to quench the excess acetic anhydride.

-

Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure, crystalline this compound.

Physicochemical Properties and Spectroscopic Data

The conversion of L-Iditol to its hexaacetate derivative results in a significant change in its physical and chemical properties.

| Property | L-Iditol | This compound |

| Molecular Formula | C₆H₁₄O₆ | C₁₈H₂₆O₁₂[4] |

| Molecular Weight | 182.17 g/mol | 434.4 g/mol [4] |

| Appearance | White crystalline solid | White crystalline solid |

| Solubility | Highly soluble in water | Sparingly soluble in water, soluble in organic solvents like dichloromethane and chloroform |

| Melting Point | ~75-78 °C | ~70-73 °C[3] |

| Hydrogen Bond Donors | 6 | 0[4] |

| Hydrogen Bond Acceptors | 6 | 12[4] |

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by the appearance of sharp singlets in the region of δ 2.0-2.2 ppm, corresponding to the methyl protons of the six acetate groups. The protons on the carbon backbone of the iditol moiety will appear as complex multiplets in the region of δ 4.0-5.5 ppm.

-

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbons of the acetate groups will resonate in the downfield region, typically around δ 170 ppm. The methyl carbons of the acetate groups will appear in the upfield region, around δ 20-21 ppm. The carbons of the iditol backbone will be observed in the region of δ 60-80 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band around 1740-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups. The broad O-H stretching band, which is prominent in the IR spectrum of L-Iditol (around 3200-3500 cm⁻¹), will be absent in the spectrum of the fully acetylated product.

The Rationale Behind Acetylation for Purification

The success of using this compound as a purification intermediate is rooted in fundamental principles of physical chemistry.

Caption: Physicochemical transformation enabling purification.

-

Disruption of Hydrogen Bonding: The primary reason for the improved crystallinity is the replacement of the hydrogen-donating hydroxyl groups with non-hydrogen-donating acetate groups. This eliminates the extensive and often disordered network of hydrogen bonds that holds L-Iditol in solution and prevents the orderly arrangement required for crystal formation.

-

Increased Molecular Regularity and Packing: The bulky acetate groups can, in some cases, lead to a more regular molecular conformation that packs more efficiently into a crystal lattice.

-

Change in Solubility Profile: The conversion to the less polar hexaacetate derivative drastically reduces its solubility in water and other polar solvents, making it easier to precipitate and crystallize from solution.

Applications of this compound

The predominant application of this compound is as a strategic intermediate for the purification of L-Iditol. Once pure this compound is obtained through crystallization, it can be easily hydrolyzed back to L-Iditol, typically under basic conditions (e.g., using sodium methoxide in methanol), to yield the pure sugar alcohol.

While direct applications of this compound are not widely reported, peracetylated sugar alcohols, in general, have been explored in other areas:

-

Monomers for Polymer Synthesis: Acetylated sugar alcohols can serve as bio-based monomers for the synthesis of polyesters and other polymers[5].

-

Precursors for other Derivatives: The acetate groups can be replaced by other functional groups, making this compound a potential starting material for the synthesis of other L-Iditol derivatives.

-

Materials Science: Sugar alcohols and their derivatives are being investigated for their potential as phase change materials for thermal energy storage[6][7].

Conclusion

This compound stands as a testament to the ingenuity of chemists in overcoming significant purification challenges. Its discovery and application were pivotal in enabling the detailed study and potential utilization of L-Iditol. This technical guide has provided a comprehensive exploration of its history, synthesis, and the fundamental principles that underpin its utility. For researchers working with polyols and other highly functionalized molecules, the story of this compound serves as a valuable case study in the power of chemical derivatization to unlock the potential of otherwise intractable compounds.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13393019, this compound. Retrieved from [Link].

- Mancera, M., Roffé, I., Rivas, M., Silva, C., & Galbis, J. A. (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides.

- The synthesis of higher-carbon sugar alcohols via indium-mediated acyloxyallylation as potential phase change materials. (2023). Beilstein Journal of Organic Chemistry, 19, 1986–1999.

- Vongsuvanlert, V., & Tani, Y. (1988). L-Iditol production from L-sorbose by a methanol yeast, Candida boidinii (Kloeckera sp.) no. 2201.

- Roquette Freres. (2005). Process for preparing l-iditol. CA2522691C.

-

FTIR spectrum of D-mannitol. The bands 1209, 1077, 1018, 959 and 929−1 were assigned for mod I polymorph of the excipient. (n.d.). ResearchGate. Retrieved from [Link]

- Effect of Acetylation of Two Cellulose Nanocrystal Polymorphs on Processibility and Physical Properties of Polylactide/Cellulose Nanocrystal Composite Film. (2023). Polymers, 15(12), 2696.

- Roquette Freres. (2007). Method for preparing L-iditol. US7674381B2.

- Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. (2020). ACS Sustainable Chemistry & Engineering, 8(25), 9476–9487.

-

L-iditol 2-dehydrogenase. (2023, September 26). In Wikipedia. [Link]

-

The synthesis of higher-carbon sugar alcohols via indium-mediated acyloxyallylation as potential phase change materials. (2023). ResearchGate. Retrieved from [Link]

-

(PDF) Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. (n.d.). Academia.edu. Retrieved from [Link]

- Roquette Freres. (2006). Process for the preparation of L-iditol. EP1647540B1.

-

13 C{ 1 H} NMR Data a. (n.d.). ResearchGate. Retrieved from [Link]

- Sugar Alcohols as Crosslinking Delay Additives for Fracturing Fluids. (2023). Energies, 16(22), 7629.

- Enhancing the Non-Isothermal Crystallization Kinetics of Polylactic Acid by Incorporating a Novel Nucleating Agent. (2023). Polymers, 15(22), 4496.

-

(PDF) Mechanisms of Directional Polymer Crystallization. (2020). ResearchGate. Retrieved from [Link]

-

(PDF) Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. (2020). ResearchGate. Retrieved from [Link]

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org.

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000060). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. (2022). Diva-Portal.org.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5460044, L-Iditol. Retrieved from [Link].

Sources

- 1. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]

- 2. L-Iditol | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C18H26O12 | CID 13393019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis of higher-carbon sugar alcohols via indium-mediated acyloxyallylation as potential phase change materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of L-Iditol Hexaacetate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for L-Iditol hexaacetate, a fully acetylated derivative of the sugar alcohol L-Iditol. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of this compound. Beyond a simple presentation of data, this guide elucidates the causal relationships between molecular structure and spectral features, details field-proven experimental protocols, and provides a framework for the confident structural verification of this compound.

Introduction: The Significance of this compound Characterization

L-Iditol, a naturally occurring sugar alcohol, and its derivatives are of significant interest in various fields, including as chiral building blocks in organic synthesis and potentially in food science and pharmaceuticals.[1] The per-acetylated form, this compound, is often an essential intermediate in the synthesis and purification of L-Iditol and its derivatives.[2] Accurate and unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent research and development activities.

Spectroscopic techniques, particularly NMR and IR spectroscopy, are powerful, non-destructive tools for the elucidation of molecular structure. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering insights into the experimental considerations and a thorough interpretation of the spectral data.

Synthesis of this compound: A Standard Protocol

The preparation of this compound from L-Iditol is a standard esterification reaction. A widely employed and reliable method involves the use of acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent.

Experimental Protocol: Acetylation of L-Iditol

-

Dissolution: Dissolve L-Iditol (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetic Anhydride: Cool the solution in an ice bath (0 °C) and add acetic anhydride (a slight excess per hydroxyl group, typically 1.5-2.0 equivalents for each of the six hydroxyls) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of methanol.

-

Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl to remove pyridine, saturated aqueous NaHCO₃ to neutralize any remaining acid, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the crude product by silica gel column chromatography.

The use of pyridine not only catalyzes the reaction but also neutralizes the acetic acid byproduct. The excess of acetic anhydride ensures the complete acetylation of all six hydroxyl groups.

Spectroscopic Analysis and Interpretation

The following sections provide a detailed analysis of the NMR and IR spectra of this compound. The data presented is based on publicly available spectra; however, a thorough interpretation is provided to guide the researcher.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the carbon backbone and the methyl protons of the six acetate groups. While the publicly available spectrum from PubChem lacks an explicitly stated solvent, for a non-polar, fully acetylated sugar derivative, deuterated chloroform (CDCl₃) is a highly probable solvent.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~5.3-5.0 | Multiplet | 4H | H-2, H-3, H-4, H-5 |

| ~4.3-4.1 | Multiplet | 2H | H-1a, H-6a |

| ~4.0-3.8 | Multiplet | 2H | H-1b, H-6b |

| ~2.1-2.0 | Multiple Singlets | 18H | 6 x -OCOCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Downfield Shift of Backbone Protons: The protons attached to the carbon backbone (H-1 to H-6) are shifted significantly downfield compared to the parent L-Iditol. This is due to the deshielding effect of the electron-withdrawing acetyl groups. The protons on the secondary carbons (H-2, H-3, H-4, and H-5) are expected to be the most downfield.

-

Acetyl Methyl Protons: The eighteen protons from the six acetyl groups give rise to a series of sharp singlet peaks in the region of 2.0-2.1 ppm. The presence of multiple singlets in this region is expected due to the slightly different chemical environments of the six acetate groups arising from the stereochemistry of the L-Iditol backbone.

-

Stereochemical Complexity: The stereochemistry of L-Iditol ((2S, 3R, 4R, 5S)) leads to a complex splitting pattern for the backbone protons due to diastereotopic relationships and varying coupling constants between adjacent protons. A high-field NMR instrument would be necessary to fully resolve these multiplets and extract the coupling constants, which would be invaluable for confirming the relative stereochemistry.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) (Predicted) | Assignment |

| ~170 | 6 x C =O (ester carbonyls) |

| ~70-68 | C-2, C-3, C-4, C-5 |

| ~62 | C-1, C-6 |

| ~21 | 6 x -OCOCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: The signals for the six carbonyl carbons of the acetate groups appear in the characteristic downfield region for esters, around 170 ppm.

-

Backbone Carbons: The carbons of the L-Iditol backbone (C-1 to C-6) are found in the range of approximately 62-70 ppm. The terminal carbons (C-1 and C-6) are expected to be at a slightly higher field compared to the internal carbons (C-2, C-3, C-4, and C-5).

-

Acetyl Methyl Carbons: The six methyl carbons of the acetate groups give rise to signals in the upfield region, around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1230 | Strong | C-O stretch (ester) |

| ~1040 | Strong | C-O stretch (ester) |

Interpretation of the IR Spectrum:

-

Absence of O-H Stretch: A key diagnostic feature is the complete absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which indicates the successful acetylation of all six hydroxyl groups of the parent L-Iditol.

-

Strong Carbonyl Absorption: A very strong and sharp absorption band is observed around 1740 cm⁻¹. This is the characteristic stretching vibration of the C=O bond in the ester functional groups.

-

C-O Stretching Vibrations: Strong absorption bands are also present around 1230 cm⁻¹ and 1040 cm⁻¹, which are characteristic of the C-O stretching vibrations of the ester groups.

-

C-H Stretching: A medium intensity band around 2950 cm⁻¹ corresponds to the C-H stretching vibrations of the alkyl backbone and methyl groups.

Experimental Workflows and Data Validation

To ensure the scientific integrity of the characterization of this compound, a systematic workflow should be followed. This involves synthesis, purification, and subsequent spectroscopic analysis.

Synthesis and Characterization Workflow

Sources

Introduction: The Strategic Importance of L-Iditol Hexaacetate

An In-Depth Technical Guide to L-Iditol Hexaacetate for Advanced Research

This guide provides an in-depth exploration of this compound, a critical derivative in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates its chemical identity, synthesis, and applications, grounded in established scientific principles and methodologies.

L-Iditol, a naturally occurring sugar alcohol, serves as a valuable chiral building block in chemical synthesis.[1][2] However, its high polarity and the presence of six hydroxyl groups present significant challenges in purification and manipulation. The conversion to this compound is a key strategic step to overcome these hurdles. Acetylation masks the polar hydroxyl groups, rendering the molecule less polar, more soluble in organic solvents, and amenable to standard chromatographic purification techniques. This derivative is often not the end product but a crucial, isolable intermediate for obtaining high-purity L-Iditol or for use in further synthetic transformations.[3][4]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is fundamental to its application. This compound is the fully acetylated form of L-Iditol.

CAS Number and Synonyms

-

CAS Number : 13443-46-4[5]

-

Synonyms : [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate, SCHEMBL7149374, DB-255084.[5]

Structural and Molecular Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.[5]

| Property | Value | Source |

| IUPAC Name | [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | PubChem[5] |

| Molecular Formula | C₁₈H₂₆O₁₂ | PubChem[5] |

| Molecular Weight | 434.4 g/mol | PubChem[5] |

| Canonical SMILES | CC(=O)OCC)OC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C | PubChem[5] |

| InChI Key | NJVBTKVPPOFGAT-WNRNVDISSA-N | PubChem[5] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the exhaustive acetylation of L-Iditol. This process is often integrated into the purification strategy for L-Iditol itself, which can be produced via microbial or enzymatic reduction of L-sorbose.[3]

Conceptual Synthesis Pathway

The overall workflow from a common precursor, L-sorbose, to purified L-Iditol involves the hexaacetate intermediate. This multi-step process ensures high purity of the final product.

Caption: Synthesis and purification workflow for L-Iditol via its hexaacetate derivative.

Detailed Experimental Protocol: Acetylation of L-Iditol

This protocol describes a standard laboratory procedure for the synthesis of this compound from L-Iditol. The causality for this choice is driven by the need to create a non-polar derivative that readily crystallizes, separating it from unreacted starting materials and other polar impurities.

Materials:

-

L-Iditol (1.0 eq)

-

Acetic Anhydride (12.0 eq, excess to ensure complete reaction)

-

Pyridine (Anhydrous, as solvent and catalyst)

-

Dichloromethane (DCM, for extraction)

-

1M Hydrochloric Acid (HCl, for workup)

-

Saturated Sodium Bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous Magnesium Sulfate (for drying)

-

Methanol (for crystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve L-Iditol in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

-

Rationale: The reaction is performed under inert gas to prevent moisture from quenching the acetic anhydride. Cooling controls the exothermic reaction.

-

-

Addition of Acetic Anhydride: Add acetic anhydride dropwise to the cooled solution over 30 minutes.

-

Rationale: Slow addition prevents a rapid temperature increase.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Extraction: Cool the reaction mixture back to 0°C and slowly add 1M HCl to neutralize the pyridine. Transfer the mixture to a separatory funnel and dilute with DCM.

-

Aqueous Workup: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.

-

Rationale: This series of washes removes pyridine hydrochloride, excess acid, and any remaining water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by crystallization from a suitable solvent system, such as methanol, to obtain pure this compound as a crystalline solid.[3]

-

Self-Validation: The purity of the crystalline product can be confirmed by measuring its melting point and through analytical techniques like NMR spectroscopy.

-

Applications in Research and Drug Development

This compound is primarily a synthetic intermediate. Its utility stems from the broader applications of its parent compound, L-Iditol, and related structures.

-

Precursor for High-Purity L-Iditol: As detailed in the synthesis section, the hexaacetate is a key intermediate for producing highly pure L-Iditol, which is essential for consistent results in downstream applications.

-

Synthesis of Anhydrides: L-Iditol is a precursor to internal anhydrides like isoidide (1,4:3,6-dianhydroiditol).[3][4] These rigid bicyclic diols are valuable monomers for creating specialty polymers, such as polyesters and polyamides, with unique thermal and mechanical properties.[3][6] The protected hexaacetate can be a useful intermediate in multi-step syntheses towards these targets.

-

Chiral Scaffolding in Drug Discovery: Natural products and their derivatives are a cornerstone of drug discovery.[7] The chiral backbone of L-Iditol, made accessible and manipulable via its hexaacetate form, can be used as a scaffold for the synthesis of complex molecules and potential drug candidates.

Analytical Characterization

Confirmation of the structure and purity of this compound is achieved using standard analytical techniques for organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and couplings of the protons and carbons in the molecule.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups, particularly the characteristic ester carbonyl stretch (around 1740 cm⁻¹), and the absence of the broad hydroxyl (-OH) stretch from the starting material.[5]

-

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are employed to assess purity.[8]

Conclusion

This compound is more than a simple derivative; it is a strategic tool for chemists and researchers. Its CAS number is 13443-46-4.[5] By temporarily masking the reactive hydroxyl groups of L-Iditol, it facilitates purification and provides a stable intermediate for further synthetic elaboration. Its role in the synthesis of high-purity sugar alcohols and as a precursor to valuable monomers underscores its importance in both academic research and industrial applications, including polymer chemistry and drug development.

References

-

PubChem. L-Iditol. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Fleche, G. & Huchette, M. (2000). Method for preparing L-iditol. U.S.

-

Wikipedia. Iditol. Wikipedia, The Free Encyclopedia. [Link]

-

Grokipedia. Iditol. Grokipedia. [Link]

-

Galbis, J. A., et al. (2000). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Carbohydrate Research. [Link]

- Fleche, G. & Huchette, M. (2004). Process for preparing l-iditol.

-

MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. MDPI. [Link]

-

Shrivastava, A., et al. (2021). Characteristics and analytical methods of Mannitol: An update. ResearchGate. [Link]

Sources

- 1. L-Iditol | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. US7674381B2 - Method for preparing L-iditol - Google Patents [patents.google.com]

- 4. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]

- 5. This compound | C18H26O12 | CID 13393019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of L-Iditol Hexaacetate Derivatives

Abstract

L-Iditol, a naturally occurring sugar alcohol, and its derivatives are emerging as a class of molecules with diverse and largely untapped biological potential. While research into the parent compound, L-iditol, has revealed its role as a human and fungal metabolite, the biological activities of its acylated and otherwise modified forms, particularly L-iditol hexaacetate, remain a nascent field of study.[1][2][3] This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of L-iditol derivatives, with a focus on their synthesis, potential therapeutic applications, and the underlying chemical principles that govern their bioactivity. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel carbohydrate-based therapeutics.

Introduction: The Chemical Landscape of L-Iditol and its Derivatives

L-iditol is a hexitol, a six-carbon sugar alcohol, that exists as a metabolite in various organisms, including humans and fungi.[1][2][3] Its flexible polyol structure serves as a versatile scaffold for chemical modification, leading to a wide array of derivatives with potentially unique biological properties. Among these, this compound, the fully acetylated form of L-iditol, represents a key intermediate in chemical synthesis and a potential bioactive molecule in its own right.[1][4][5] The acetylation of the hydroxyl groups can significantly alter the physicochemical properties of the parent iditol, influencing its solubility, membrane permeability, and interaction with biological targets.

This guide will delve into the known biological activities of various L-iditol derivatives, exploring their synthesis and potential as therapeutic agents. While direct studies on this compound are limited, we will draw upon research on related L-iditol derivatives and other acetylated sugar alcohols to provide a holistic perspective on the potential of this class of compounds.

Synthesis of L-Iditol Derivatives: A Gateway to Biological Exploration

The generation of L-iditol derivatives with diverse functionalities is a critical first step in exploring their biological activities. The synthesis strategies often leverage the polyol nature of the L-iditol backbone.

Synthesis of this compound

This compound is typically synthesized through the acetylation of L-iditol. This process is often employed as a purification step in the production of L-iditol itself.[1][4][5]

Experimental Protocol: Acetylation of L-Iditol

-

Dissolution: Dissolve L-iditol in a suitable solvent, such as pyridine or a mixture of acetic anhydride and a catalyst (e.g., sodium acetate).

-

Acetylation: Add acetic anhydride to the solution. The reaction is often performed at room temperature or with gentle heating.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water or ice. Extract the this compound into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with aqueous solutions to remove impurities. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

-

Crystallization: Crystallize the crude this compound from a suitable solvent, such as methanol, to obtain the pure product.[1][4]

Caption: Synthesis of this compound from L-Iditol.

Synthesis of Other Biologically Active L-Iditol Derivatives

The synthesis of other derivatives, such as the antimicrobial Gemini quaternary ammonium salts (QAS), involves a multi-step process starting from a related sugar alcohol, isomannide (1,4:3,6-dianhydro-D-mannitol), which can be converted to a dianhydro-L-iditol intermediate.

Experimental Protocol: Synthesis of 1,4:3,6-Dianhydro-L-iditol based Gemini QAS

-

Starting Material: Utilize isomannide as the precursor.

-

Mesylation/Tosylation: Activate the hydroxyl groups of the dianhydro-L-iditol intermediate by converting them into good leaving groups, such as mesylates or tosylates.

-

Nucleophilic Substitution: React the activated intermediate with an appropriate amine (e.g., N,N-dimethyldecylamine) to introduce the quaternary ammonium groups. This step is typically carried out in a suitable solvent like acetonitrile at an elevated temperature.[6]

-

Purification: Purify the final Gemini QAS product using techniques such as column chromatography or recrystallization.

Antimicrobial and Cytotoxic Activities of L-Iditol Derivatives

A significant area of investigation for L-iditol derivatives has been in the realm of antimicrobial and cytotoxic agents. Notably, Gemini quaternary ammonium salts (QAS) derived from 1,4:3,6-dianhydro-L-iditol have demonstrated promising activity.

Antimicrobial Activity

Studies have shown that certain Gemini QAS derivatives of 1,4:3,6-dianhydro-L-iditol exhibit potent antimicrobial activity against a range of pathogens. The structure of these derivatives, particularly the length of the alkyl chains attached to the nitrogen atoms, plays a crucial role in their efficacy.

For instance, a derivative with two decyl residues was found to be the most active against yeasts like Candida albicans and Candida glabrata, as well as bacteria such as Staphylococcus aureus and Escherichia coli.[6] The antimicrobial activity is believed to be dependent on the hydrophobic-lipophilic balance of the molecule, which influences its ability to interact with and disrupt microbial cell membranes.[6]

Table 1: Minimum Inhibitory Concentrations (MIC) of 1,4:3,6-Dianhydro-L-iditol Gemini QAS Derivatives [6]

| Pathogen | MIC (µg/mL) of Decyl Derivative |

| Candida albicans | 16-32 |

| Candida glabrata | 16-32 |

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

Cytotoxic Activity

The cytotoxic effects of these Gemini QAS derivatives have also been evaluated. The same derivative with decyl residues that showed strong antimicrobial activity also exhibited cytotoxicity against human keratinocytes (HaCaT cells) with an IC50 value of 12.8 ± 1.2 μg/mL.[6] Interestingly, these compounds were found to be non-mutagenic in the Ames test, suggesting a degree of selectivity in their cytotoxic action.[6] The mechanism of cytotoxicity is likely related to the disruption of cell membrane integrity, similar to their antimicrobial action.

Caption: Workflow for evaluating the biological activity of L-Iditol derivatives.

Potential as Intermediates for Novel Materials